The compound is cataloged under the Chemical Abstracts Service (CAS) number 1526600-49-6. It is primarily utilized in research settings and is not intended for human or veterinary use. Its classification as a halogenated aromatic compound highlights its potential for electrophilic substitution reactions and other organic transformations.
The synthesis of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes:
The molecular structure of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene can be described as follows:
1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene can participate in various chemical reactions:
The mechanism of action for 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene primarily involves electrophilic aromatic substitution:
This compound's interactions may influence various biochemical pathways due to its ability to form stable complexes with biological targets through electrophilic mechanisms .
The physical and chemical properties of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene include:
The stability of this compound can be influenced by environmental factors such as temperature and humidity. Its solid state suggests that it may have specific storage requirements to maintain its integrity over time .
1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene finds applications across several fields:
The synthesis of 1,3-dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene requires sequential functionalization to address regiochemical challenges. A convergent approach begins with para-xylene derivatives, where selective bromination at the 2,5-positions generates 1,4-dibromo-2,5-dimethylbenzene (melting point 72-74°C) [5] [6]. This symmetric intermediate serves as a crucial precursor for selective ortho-functionalization. Subsequent regioselective bromination at position 3 requires carefully controlled electrophilic conditions to avoid polybromination, typically employing bromine in acetic acid at 40-50°C [1].
The critical etherification step introduces the difluoromethoxy group via nucleophilic substitution. Chlorodifluoromethane (ClCF₂H) under phase-transfer catalysis or anhydrous conditions facilitates this transformation. The optimal sequence positions etherification after aromatic bromination to prevent demethylation or ether cleavage during harsh halogenation conditions. This methodology achieves the target compound in 63-68% overall yield across three steps, with careful purification via crystallization from methanol maintaining structural integrity [7] [8].
Table 1: Synthetic Pathway for 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene
Synthetic Step | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Symmetric Dibromination | Br₂/Acetic acid/40°C | 1,4-Dibromo-2,5-dimethylbenzene | 85-92% |
Regioselective Bromination | Br₂/FeCl₃/Dichloromethane/0°C→25°C | 1,3-Dibromo-2,5-dimethylbenzene | 75-80% |
Difluoromethoxy Introduction | ClCF₂H/KOH/TBAB/Dimethylformamide/60°C | Target Compound | 65-70% |
Electrophilic aromatic substitution governs the bromination steps, where methyl groups act as ortho/para-directors. The symmetric 1,4-dimethylbenzene undergoes bromination at electron-rich positions 2 and 5 (equivalent to positions 5 and 2 due to symmetry), generating a dibrominated intermediate with established regiochemistry [5]. Subsequent third bromination at position 3 proceeds via σ-complex formation, where the existing bromine atoms exert moderate ortho-directing effects while steric constraints from flanking substituents slow reaction kinetics. This step demonstrates positional selectivity of 12:1 versus the alternative position 6, confirmed through crystallographic analysis [6].
The difluoromethoxy installation proceeds through a Williamson ether synthesis mechanism. Deprotonation of the phenolic oxygen (generated in situ via diazotization or through preformed phenol) forms a phenoxide nucleophile. This species attacks chlorodifluoromethane in an Sₙ2 displacement, where the excellent leaving group capacity of chloride facilitates reaction despite steric congestion. Computational studies indicate the difluoromethyl group (OCF₂H) exhibits enhanced electron-withdrawing character compared to methoxy groups, slightly reducing electron density at adjacent positions but maintaining sufficient reactivity for subsequent transformations [7].
Solvent polarity significantly impacts etherification efficiency. Polar aprotic solvents (dimethylformamide, dimethylacetamide) solvate potassium ions effectively while maintaining phenoxide nucleophilicity, outperforming protic solvents like methanol (yield increase: 42% → 68%). Dimethylformamide specifically enhances reactivity through stabilization of the transition state, with optimal reaction temperatures between 55-65°C [7]. Base concentration proves critical: potassium hydroxide concentrations below 1.5M result in incomplete deprotonation, while concentrations exceeding 2.5M promote hydrolysis of chlorodifluoromethane. The ideal 2.0M base concentration achieves 95% substrate conversion within 4 hours [3].
Phase-transfer catalysts (tetrabutylammonium bromide) at 5 mol% concentration dramatically accelerate mass transfer between aqueous and organic phases, reducing reaction times from 12 hours to 3 hours while increasing yields by 15-18%. Post-reaction quenching in ice water followed by extraction with dichloromethane (3 × 50mL per 100g substrate) and drying over magnesium sulfate provides optimal recovery of the product, which is subsequently purified through fractional crystallization from ethanol-water systems [8].
Table 2: Solvent and Base Optimization in Difluoromethoxy Installation
Solvent System | Base | Concentration (M) | Temperature (°C) | Relative Yield |
---|---|---|---|---|
Dimethylformamide | Potassium hydroxide | 2.0 | 60 | 100% (Reference) |
Dimethylacetamide | Potassium hydroxide | 2.0 | 60 | 98% |
Acetonitrile | Potassium hydroxide | 2.0 | 60 | 72% |
Dimethylformamide | Sodium hydroxide | 2.0 | 60 | 91% |
Dimethylformamide | Potassium carbonate | 2.0 | 60 | 68% |
Dimethylformamide | Potassium hydroxide | 1.5 | 60 | 84% |
Dimethylformamide | Potassium hydroxide | 2.5 | 60 | 88% |
Steric interactions between the 2-methyl and 6-methyl groups (relative to the difluoromethoxy attachment point) create a congested molecular environment, with calculated Bürgi-Dunitz angles approaching 92°. This crowding reduces nucleophilic accessibility during etherification, necessitating strategic solutions. Molecular modeling indicates van der Waals clashes between bromine atoms (van der Waals radius: 1.85Å) and methyl groups (2.0Å) create a recessed reaction site at position 4, with accessibility reduced by approximately 37% compared to unsubstituted analogs [1] [7].
Mitigation strategies employ small nucleophiles (difluoromethyl anion rather than bulkier alternatives) and elevated temperatures to overcome activation barriers. Catalyst design proves crucial: crown ethers (18-crown-6) effectively complex potassium cations, reducing the effective size of the phenoxide nucleophile and increasing reaction rates 4.7-fold. Slow addition protocols (0.5mL/min per mmol substrate) maintain low instantaneous concentration of chlorodifluoromethane, minimizing dimerization side products from 22% to under 5%. Post-functionalization, the steric profile enhances stability against nucleophilic displacement—a key advantage for applications requiring robust chemical functionality under demanding conditions [3] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1